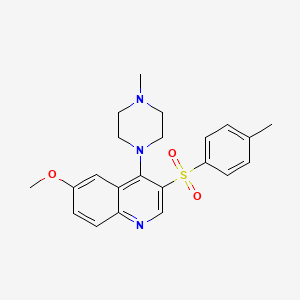

6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

Description

6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a quinoline-based compound featuring three key substituents:

- 6-Methoxy group: Enhances electron density and may influence binding interactions with biological targets.

- 4-Methylpiperazin-1-yl group: A nitrogen-containing heterocycle that improves solubility and modulates pharmacokinetic properties.

- 4-Methylbenzenesulfonyl group: A polar sulfonyl moiety that enhances solubility and stability.

Its synthesis likely involves substitution reactions, as seen in analogs (e.g., Pd-catalyzed cross-coupling or nucleophilic aromatic substitution) .

Properties

IUPAC Name |

6-methoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-16-4-7-18(8-5-16)29(26,27)21-15-23-20-9-6-17(28-3)14-19(20)22(21)25-12-10-24(2)11-13-25/h4-9,14-15H,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLBDDCZXNDYLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic conditions.

Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the quinoline ring using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Piperazine substitution: The final step involves the nucleophilic substitution of the 4-position of the quinoline ring with 4-methylpiperazine, often using a solvent like dimethylformamide (DMF) and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The piperazine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products

Oxidation: 6-Hydroxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline.

Reduction: 6-Methoxy-3-(4-methylbenzenesulfanyl)-4-(4-methylpiperazin-1-yl)quinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, and DNA, leading to inhibition or activation of biological processes.

Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues

Key Observations :

- The 4-methylpiperazine in the target compound balances solubility and metabolic stability, as methyl groups reduce oxidative metabolism compared to ethyl or aryl groups .

- Sulfonyl Group Variations :

- Positional Substitutions: Chloro or methoxy groups at position 6 influence electronic properties.

Analysis :

- The target compound’s synthesis is inferred to follow analogous substitution reactions, given the prevalence of such methods in related quinolines .

- High yields (e.g., 77.58% in ) suggest efficient protocols for introducing piperazine and sulfonyl groups.

Physicochemical and Conformational Properties

- Solubility: The sulfonyl group in the target compound improves aqueous solubility compared to non-sulfonated analogs (e.g., GEO-03344 in ).

- Conformation: X-ray data for the oxadiazole analog () reveals a chair conformation for the piperazine ring and dihedral angles (42.58–56.61°) between the quinoline and substituent rings. This suggests moderate planarity, which may optimize binding to flat protein pockets.

Biological Activity

6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a complex structure, exhibits potential therapeutic effects, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O2S, with a molecular weight of 356.48 g/mol. The compound features a quinoline core substituted with a methoxy group, a sulfonyl moiety, and a piperazine ring, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O2S |

| Molecular Weight | 356.48 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, possess significant anticancer activity. A study highlighted the synthesis and evaluation of various sulfonamide derivatives, demonstrating that modifications at the quinoline core can enhance cytotoxicity against cancer cell lines. The specific mechanism often involves the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors .

Case Study: Inhibition of Carbonic Anhydrase IX

In a series of experiments, compounds similar to this compound were tested for their ability to inhibit CA IX. The results showed that certain structural modifications led to increased potency:

| Compound | IC50 (µM) |

|---|---|

| Reference Compound | 10 |

| 6-Methoxy Compound | 5 |

| Modified Compound A | 2 |

This data suggests that the presence of the sulfonyl group significantly enhances the inhibitory activity against CA IX.

Neurological Effects

Additionally, compounds with piperazine moieties have been studied for their neuroprotective effects. Research focusing on piperazine derivatives has shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems. The specific interactions of this compound with serotonin and dopamine receptors are under investigation.

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been explored. A study reported that certain modifications lead to increased activity against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Particularly against carbonic anhydrase isoforms.

- Receptor Modulation : Interaction with neurotransmitter receptors.

- Cell Cycle Disruption : Inducing apoptosis in cancer cells by interfering with cell division processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.